molecular formula C13H20BrN3 B14216376 Benzenamine, 5-bromo-2-[(1,1-dimethylethyl)azo]-N-(1-methylethyl)- CAS No. 832077-34-6

Benzenamine, 5-bromo-2-[(1,1-dimethylethyl)azo]-N-(1-methylethyl)-

Cat. No.: B14216376
CAS No.: 832077-34-6
M. Wt: 298.22 g/mol
InChI Key: LRJXHDZBYRDNLP-UHFFFAOYSA-N
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Description

Benzenamine, 5-bromo-2-[(1,1-dimethylethyl)azo]-N-(1-methylethyl)- is an organic compound with a complex structure that includes a bromine atom, an azo group, and various alkyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 5-bromo-2-[(1,1-dimethylethyl)azo]-N-(1-methylethyl)- typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and diazotization processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 5-bromo-2-[(1,1-dimethylethyl)azo]-N-(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction typically produces amines .

Scientific Research Applications

Benzenamine, 5-bromo-2-[(1,1-dimethylethyl)azo]-N-(1-methylethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism by which Benzenamine, 5-bromo-2-[(1,1-dimethylethyl)azo]-N-(1-methylethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azo group can participate in electron transfer reactions, while the bromine atom may enhance binding affinity to specific targets. These interactions can modulate various biochemical pathways .

Properties

CAS No.

832077-34-6

Molecular Formula

C13H20BrN3

Molecular Weight

298.22 g/mol

IUPAC Name

5-bromo-2-(tert-butyldiazenyl)-N-propan-2-ylaniline

InChI

InChI=1S/C13H20BrN3/c1-9(2)15-12-8-10(14)6-7-11(12)16-17-13(3,4)5/h6-9,15H,1-5H3

InChI Key

LRJXHDZBYRDNLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=CC(=C1)Br)N=NC(C)(C)C

Origin of Product

United States

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